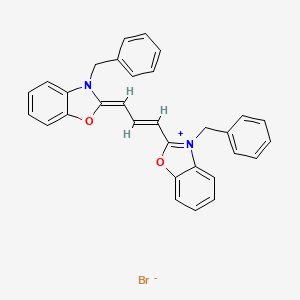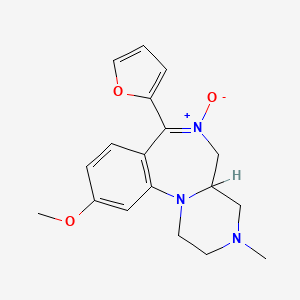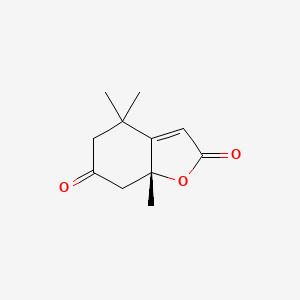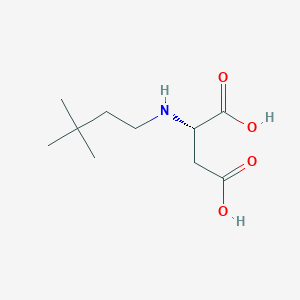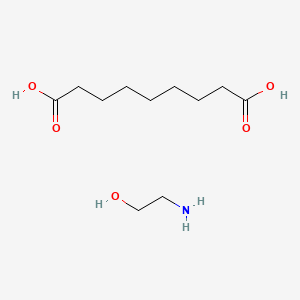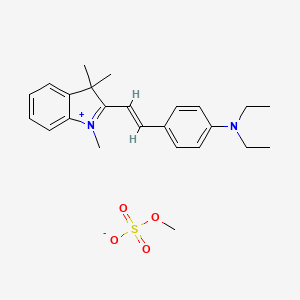
2-(2-(4-(Diethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-(Diethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate is an organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its interesting photophysical and photochemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Diethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where the compound is synthesized by reacting 4-(Diethylamino)benzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of a base such as piperidine . The resulting product is then treated with methyl sulphate to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-(4-(Diethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indolium derivatives.
科学的研究の応用
2-(2-(4-(Diethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in bioimaging and as a marker for cellular studies.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
作用機序
The mechanism of action of 2-(2-(4-(Diethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb light and transfer energy to nearby molecules, leading to the generation of reactive oxygen species (ROS). These ROS can induce cellular damage and apoptosis, making the compound useful in photodynamic therapy .
類似化合物との比較
Similar Compounds
- 2-(2-(4-Diethylamino-phenyl)-vinyl)-1-methyl-pyridinium iodide
- 4-[2-(4-Dimethylamino-phenyl)-vinyl]-1-methyl-pyridinium bromide
Uniqueness
2-(2-(4-(Diethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate stands out due to its unique combination of photophysical properties and chemical reactivity. Its ability to generate ROS upon light activation makes it particularly valuable in medical applications such as photodynamic therapy .
特性
CAS番号 |
83950-21-4 |
|---|---|
分子式 |
C23H29N2.CH3O4S C24H32N2O4S |
分子量 |
444.6 g/mol |
IUPAC名 |
N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;methyl sulfate |
InChI |
InChI=1S/C23H29N2.CH4O4S/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;1-5-6(2,3)4/h8-17H,6-7H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
YVTVUBSWAANGIO-UHFFFAOYSA-M |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.COS(=O)(=O)[O-] |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


